N1-acetylspermine

Overview

Description

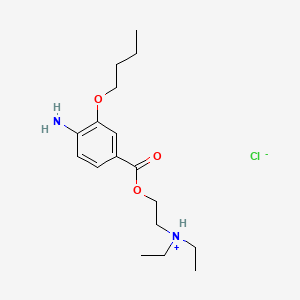

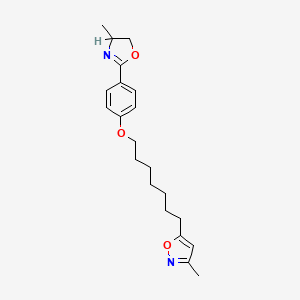

N1-acetylspermine is a monoacetylated derivative of spermine . It is an endogenous polyamine synthesized from spermidine . It displays lower Km and higher Vmax values than spermine, making it a better substrate of polyamine oxidase than the non-acetylated polyamine . It has been used to study the uptake of the anticancer polyamine analog bleomycin-A5 by the human carnitine transporter SLC22A16 .

Synthesis Analysis

N1-acetylspermine is synthesized from spermidine . Acidic extracellular pH (pH 6.8) leads to the accumulation of N1-acetylspermidine, a protumor metabolite, through up-regulation of the expression of spermidine/spermine acetyltransferase 1 (SAT1) . Inhibition of SAT1 expression suppresses the accumulation of intra- and extracellular N1-acetylspermidine at acidic pH .Molecular Structure Analysis

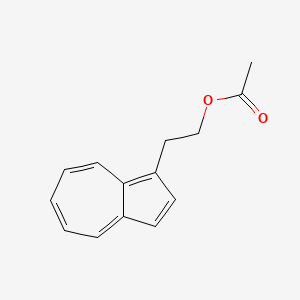

The molecular structure of N1-acetylspermine has been studied . It is derived from spermidine by spermine synthase . It is a polyamine, a small organic cation that is absolutely required for eukaryotic cell growth .Chemical Reactions Analysis

N1-acetylspermine is the substrate for the polyamine oxidase (PAO) . Acidic extracellular pH leads to the accumulation of N1-acetylspermidine, a protumor metabolite, through up-regulation of the expression of spermidine/spermine acetyltransferase 1 (SAT1) . The reaction involves acetyl-CoA and spermine, resulting in CoA, H+, and N1-acetylspermine .Physical And Chemical Properties Analysis

The physical and chemical properties of N1-acetylspermine have been analyzed using HPLC .Scientific Research Applications

Cancer Biomarker Research : N1-acetylspermine has been investigated as a potential biomarker for cancer. Increased levels of N1-acetylspermine have been reported in the saliva of breast cancer patients and urine of patients with various cancers (DeFelice & Fiehn, 2019). Another study found elevated levels of N1-acetylspermidine and N1-acetylspermine in human breast cancers, suggesting a difference in polyamine catabolism between cancerous and normal breast tissue (Kingsnorth & Wallace, 1985).

Biochemical Analysis and Detection : Researchers have developed methods for detecting and quantifying N1-acetylspermine in biological samples, which is crucial for its use in diagnostic and research settings. For example, a sensitive and accurate enzyme-linked immunosorbent assay (ELISA) system was developed to measure N1,N12-diacetylspermine in human urine, which can replace HPLC analysis (Hiramatsu et al., 1998).

Molecular Biology and Cell Growth : Studies have explored the role of N1-acetylspermine in cell growth and protein synthesis. For instance, it has been shown that N1-acetylspermine did not stimulate the growth of a polyamine-requiring mutant of Escherichia coli, although it was accumulated in the cells (Kakegawa et al., 1991).

Neurochemistry : The turnover and reutilization of polyamines like N1-acetylspermine in the brain have been studied. For example, the inhibition of polyamine oxidase led to an increase in N1-acetylspermine concentrations in the brain, indicating its potential role in polyamine turnover (Seiler & Bolkenius, 1985).

Structure and Function of Enzymes : The molecular structure of enzymes involved in polyamine catabolism, such as N1-acetylspermine oxidase, has been elucidated to understand better how these enzymes interact with substrates like N1-acetylspermine (Sjögren et al., 2017).

Therapeutic Applications : Acetylspermine, a polyamine analogue, has been studied for its potential in cancer treatment. It has been found to induce oxidative stress and apoptosis in cancer cells, suggesting a therapeutic role in cancer treatment (Soror et al., 2015).

Mechanism of Action

Spermine is required for eukaryotic cell growth and protein synthesis and is involved in the modulation of calcium-dependent immune processes . N1-acetylspermine has been used to study the uptake of the anticancer polyamine analog bleomycin-A5 by the human carnitine transporter SLC22A16 . It is also a determinant of cell fate that acts through increasing self-renewal .

Future Directions

Extracellular acidity stimulates recruitment of protumor neutrophils via the SAT1-N1-acetylspermidine axis, which may represent a metabolic target for antitumor immune therapy . Further studies will be needed to understand the mechanisms by which acidic intracellular pH activates SAT1 in cancer cells .

properties

IUPAC Name |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N4O/c1-12(17)16-11-5-10-15-8-3-2-7-14-9-4-6-13/h14-15H,2-11,13H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNURVWAJRRUAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCNCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180274 | |

| Record name | N'-Acetylspermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N1-Acetylspermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

N1-acetylspermine | |

CAS RN |

25593-72-0 | |

| Record name | Acetylspermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25593-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Acetylspermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025593720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-Acetylspermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-Acetylspermine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.